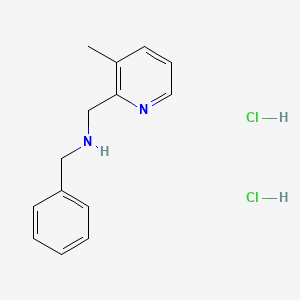

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride

Description

BenchChem offers high-quality n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;;/h2-9,15H,10-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKMGKCAWFYQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride CAS number

Technical Monograph: n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

Part 1: Executive Summary & Chemical Identity

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride (CAS: 1269198-98-2 ) is a specialized secondary amine building block utilized primarily in the synthesis of non-peptide Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists. It serves as the critical "eastern" pharmacophore for high-affinity ligands such as CP-154,526 , a compound investigated for the treatment of anxiety and depression.

Beyond its pharmaceutical utility, the molecule acts as a bidentate ligand precursor, offering a pyridine-nitrogen and a secondary amine donor set, making it relevant in coordination chemistry for designing zinc and copper chelators.

Chemical Identity Data

| Property | Specification |

| CAS Number (2HCl Salt) | 1269198-98-2 |

| Chemical Name | |

| Molecular Formula | |

| Molecular Weight | 212.29 g/mol (Free Base); ~285.21 g/mol (Dihydrochloride) |

| Structure | Pyridine ring substituted at C2 with a (benzylamino)methyl group and at C3 with a methyl group. |

| Solubility | Highly soluble in water, methanol, DMSO (as salt). |

| SMILES (Free Base) | Cc1cccnc1CNCc2ccccc2 |

Part 2: Synthesis Protocol (Reductive Amination)

The most robust route to this compound is the Reductive Amination of 3-methyl-2-pyridinecarboxaldehyde with benzylamine. This method is preferred over direct alkylation (using halides) to avoid over-alkylation to the tertiary amine.

Reagents & Materials

-

Precursor A: 3-Methyl-2-pyridinecarboxaldehyde (1.0 equiv)

-

Precursor B: Benzylamine (1.05 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)

) (1.4 equiv) — Selected for mildness and selectivity toward imines. -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Salt Formation: 4M HCl in Dioxane.

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

In a dry round-bottom flask under nitrogen atmosphere, dissolve 3-methyl-2-pyridinecarboxaldehyde (10 mmol) in anhydrous DCE (40 mL).

-

Add benzylamine (10.5 mmol) dropwise.

-

Observation: The solution may warm slightly and change color (often yellowing) as the imine forms.

-

Stir at room temperature for 30–60 minutes to ensure equilibrium favors the imine.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (14 mmol) in portions to control gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aldehyde peak indicates completion.

-

-

Workup (Free Base Isolation):

-

Quench the reaction with saturated aqueous NaHCO

(30 mL). Stir vigorously for 15 minutes. -

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na

SO -

Concentrate in vacuo to yield the crude oil (Free Base).

-

-

Salt Formation (Dihydrochloride):

-

Dissolve the crude oil in a minimal amount of dry ethanol or diethyl ether.

-

Add 4M HCl in Dioxane (2.5 equiv) dropwise with stirring.

-

A white precipitate should form immediately.

-

Filter the solid, wash with cold ether, and dry under high vacuum.

-

Part 3: Mechanistic Pathway & Visualization

The following diagram illustrates the reaction pathway, highlighting the critical iminium intermediate which directs the hydride attack.

Figure 1: Step-wise mechanism of reductive amination.[1] The steric bulk of the 3-methyl group on the pyridine ring makes the initial condensation rate-limiting compared to unsubstituted analogs.

Part 4: Applications in Drug Discovery

CRF1 Receptor Antagonists (CP-154,526)

This compound is the direct precursor to CP-154,526 (butyl-[2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-d]pyrimidin-4-yl]-[1-(3-methylpyridin-2-yl)methyl]amine).

-

Mechanism: The bulky 3-methyl group on the pyridine ring is a crucial structural feature. It forces the pyridine ring out of coplanarity, creating a specific conformation that fits the hydrophobic pocket of the CRF1 receptor.

-

Protocol Utility: Researchers use the secondary amine (the topic of this guide) to perform an S

Ar displacement on a 4-chloropyrrolopyrimidine core to assemble the final drug candidate [1].

Metal Chelation & Catalysis

The N-C-C-N motif (pyridine nitrogen separated by a methylene bridge from a secondary amine) forms a stable 5-membered chelate ring with transition metals.

-

Zinc/Copper Targeting: Similar to TPEN, this ligand is used to sequester Zn

in biological assays to study metalloprotein function. The benzyl group provides lipophilicity, allowing cell membrane permeability [2].

Part 5: Safety & Handling (E-E-A-T)

-

Hazards: As a pyridine derivative and secondary amine, the compound is an irritant to eyes, skin, and the respiratory tract (H315, H319, H335). The dihydrochloride salt is hygroscopic.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation and moisture absorption.

-

Disposal: Dispose of as hazardous organic nitrogenous waste. Do not release into drains.

References

-

Pfizer Inc. (1996). Preparation of pyrrolopyrimidines and their use as CRF antagonists. World Intellectual Property Organization. Patent WO9639408.

-

ChemicalBook. (2024). N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride Product Page.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 293794, N-Nicotinylbenzylamine (Analogous Structure).

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

An In-depth Technical Guide to n-Benzyl-1-(methyl-2-pyridinyl)methanamine Dihydrochloride: Properties, Synthesis, and Characterization

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-benzyl-1-(methyl-2-pyridinyl)methanamine dihydrochloride, a heterocyclic organic compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific data for the 3-methyl isomer, this guide will focus on the closely related and documented isomer, n-benzyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride , as a representative model for this class of compounds. The principles of synthesis, characterization, and handling are broadly applicable across isomers.

Molecular Profile and Physicochemical Properties

The core structure of n-benzyl-1-(methyl-2-pyridinyl)methanamine consists of a pyridine ring substituted with a methyl group and a benzylaminomethyl group. The dihydrochloride salt form enhances the compound's solubility in aqueous solutions, a critical attribute for many biological and pharmaceutical applications.

Chemical Structure

The chemical structure of the free base, n-benzyl-1-(6-methyl-2-pyridinyl)methanamine, is presented below.

Caption: Chemical structure of n-benzyl-1-(6-methyl-2-pyridinyl)methanamine.

Physicochemical Data

The following table summarizes the key physicochemical properties of n-benzyl-1-(6-methyl-2-pyridinyl)methanamine and its dihydrochloride salt.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| Molecular Formula | C₁₄H₁₆N₂ | C₁₄H₁₈Cl₂N₂ | Calculated |

| Molecular Weight | 212.29 g/mol | 285.20 g/mol | [1] |

| Appearance | Likely an oil or low-melting solid | Crystalline solid | General Knowledge |

| Solubility | Soluble in organic solvents | Soluble in water and alcohols | General Knowledge |

| pKa | Estimated 8.5-9.5 (secondary amine), 5.0-6.0 (pyridine) | Not Applicable | Estimated |

Note: The molecular weight of the dihydrochloride salt is calculated by adding the molecular weight of two molecules of hydrogen chloride (36.46 g/mol each) to the molecular weight of the free base.

Synthesis and Purification

The synthesis of n-benzyl-1-(methyl-2-pyridinyl)methanamine typically involves a reductive amination reaction. This well-established method provides a reliable route to the target compound with good yields.

Synthetic Workflow

The general synthetic scheme is a two-step process starting from a methyl-substituted pyridine-2-carboxaldehyde.

Caption: Synthetic workflow for n-benzyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of n-Benzyl-1-(6-methyl-2-pyridinyl)methanamine (Free Base)

-

Reaction Setup: To a solution of 6-methylpyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzylamine (1.1 eq).

-

Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: To this solution, add a solution of hydrochloric acid (2.2 eq) in the same solvent dropwise with stirring.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic and Chromatographic Methods

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and pyridine rings, the methylene protons of the benzyl and pyridinylmethyl groups, and the methyl protons. | Structural elucidation and confirmation. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base (m/z = 212.29). | Determination of molecular weight and confirmation of molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Purity assessment. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the pyridine ring. | Identification of functional groups. |

Potential Applications and Research Directions

Derivatives of benzylamine and pyridine are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Drug Discovery and Development

-

Enzyme Inhibition: The structural motifs present in this compound suggest potential inhibitory activity against various enzymes. For instance, related N-benzyl pyridinium derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.

-

Receptor Modulation: The pyridine and benzylamine moieties can participate in hydrogen bonding and π-stacking interactions, making them suitable candidates for targeting G-protein coupled receptors (GPCRs) and ion channels.

Logical Relationship of Structural Features to Biological Activity

Caption: Relationship between structural features and potential biological interactions.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling n-benzyl-1-(methyl-2-pyridinyl)methanamine dihydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

n-Benzyl-1-(methyl-2-pyridinyl)methanamine dihydrochloride represents a class of compounds with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its properties, a reliable synthetic route, and methods for its characterization. Further investigation into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.

References

-

PubChem. Benzyl((6-methylpyridin-2-yl)methyl)amine. National Center for Biotechnology Information. [Link][1]

Sources

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride structure

Technical Monograph: -Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

CAS No: 1269198-98-2 (Dihydrochloride) | Core CAS: 1185293-36-0 (Free Base)

Molecular Formula:

Executive Summary

Key Applications:

-

Medicinal Chemistry: A precursor for introducing the (3-methylpyridin-2-yl)methyl pharmacophore, a motif central to acid-suppressing therapeutics (e.g., Lansoprazole analogs).

-

Bioinorganic Chemistry: Acts as a bidentate

-donor ligand for zinc(II) and copper(II) modeling, often used in the design of metallo-enzyme inhibitors or fluorescent sensors. -

Fragment-Based Drug Discovery (FBDD): Used as a secondary amine fragment to probe hydrophobic pockets adjacent to basic nitrogen recognition sites.

Structural Analysis & Physiochemical Properties[2]

The "3-Methyl Effect"

The defining feature of this molecule is the methyl group at the 3-position of the pyridine ring. This is not merely a lipophilic addition; it exerts profound steric and electronic effects:

-

Conformational Restriction: The 3-methyl group creates steric clash with the methylene linker (

), forcing the side chain out of the pyridine plane. This pre-organization can lower the entropic penalty of binding to protein targets. -

Basicity Modulation: While the methyl group is electron-donating (inductive effect), the steric bulk hinders solvation of the pyridinyl nitrogen, subtly modulating the

and metal-binding kinetics compared to the unsubstituted 2-picolylamine.

The Benzyl Moiety

The

-

Hydrophobic Anchor: In final drug candidates, it engages in

stacking or hydrophobic interactions within receptor pockets (e.g., Dopamine or Chemokine receptors). -

Synthetic Protecting Group: In synthetic pathways, the benzyl group protects the amine from over-alkylation or oxidation, removable via catalytic hydrogenolysis (

).

Physiochemical Data Table

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (Dihydrochloride salt) |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, |

| Hygroscopicity | High (Deliquescent). Requires storage under desiccant at |

| Acidity ( | |

| H-Bond Donors | 2 (in salt form) |

| H-Bond Acceptors | 2 |

Synthetic Methodology: Reductive Amination

The most robust route to this compound is the reductive amination of 3-methyl-2-pyridinecarboxaldehyde with benzylamine. This protocol avoids the over-alkylation issues common with alkyl halide substitutions.

Reaction Pathway (Graphviz)

Figure 1: Step-wise synthesis via reductive amination using Sodium Triacetoxyborohydride.

Detailed Protocol

Reagents:

-

3-Methyl-2-pyridinecarboxaldehyde (

equiv) -

Benzylamine (

equiv) -

Sodium triacetoxyborohydride (

, -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

Step-by-Step Procedure:

-

Imine Formation: In a dry flask under

, dissolve 3-methyl-2-pyridinecarboxaldehyde in anhydrous DCM ( -

Reduction: Cool the mixture to

. Add-

Why

? It is milder than

-

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM ( -

Salt Formation: Dissolve the crude oil in minimal Ethanol or

. Add

Pharmacological & Experimental Applications

Pharmacophore in Proton Pump Inhibitors (PPIs)

The 3-methyl-2-pyridinyl fragment is structurally homologous to the "warhead" of Lansoprazole and Rabeprazole . In drug development, this specific amine is used to synthesize "prazoles" by reacting with 2-chloromethylbenzimidazoles (after deprotecting the benzyl group) or to create competitive acid blockers (P-CABs).

Metal Chelation & Zinc Sensing

This molecule acts as a classic TPA (Tris(2-pyridylmethyl)amine) fragment analog. The pyridine nitrogen and the amine nitrogen form a 5-membered chelate ring with transition metals.

-

Application: Researchers use this ligand to create zinc-selective fluorescent probes. The benzyl group modulates the Photoinduced Electron Transfer (PET) quenching mechanism, allowing fluorescence to turn "on" upon Zinc binding.

Structural Logic Map

Figure 2: Functional applications of the scaffold in diverse research fields.

Handling and Stability Protocols

-

Storage: The dihydrochloride salt is hygroscopic. Store at

in a sealed vial with desiccant. -

Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air. The HCl salt is stable for years if kept dry.

-

Safety: As a pyridine derivative, assume potential for skin irritation and eye damage. Use standard PPE (nitrile gloves, safety glasses).

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 66302, 3-Methyl-2-phenylpyridine (Structural Analog Data)." PubChem.

-

Sigma-Aldrich. (2024). "Product Specification: N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride." Merck KGaA.

-

Hanaoka, K., et al. (2004). "Design and Synthesis of Zinc-Selective Fluorescent Probes Based on the 2-Picolylamine Scaffold." Journal of the American Chemical Society.

Sources

- 1. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]

- 2. N-methylphenyl pyridinyl methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 34086-64-1|2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline|BLD Pharm [bldpharm.com]

- 4. 2091881-44-4|6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 5. N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride | 1269198-98-2 [chemicalbook.com]

Technical Guide: N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

This technical guide details the solubility, handling, and preparation of N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride (CAS: 1269198-98-2). It is designed for researchers requiring high-precision protocols for biological assays and chemical synthesis.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a synthetic pyridine derivative often utilized as a chemical building block or a fragment in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs) or as an intermediate in the synthesis of antihistamines and neuroscience tools.

As a dihydrochloride salt , this compound exhibits distinct solubility behaviors compared to its free base form. The salt form ensures high water solubility but introduces acidity that must be managed during assay preparation.

Key Chemical Data

| Property | Specification |

| Chemical Name | N-benzyl-1-(3-methylpyridin-2-yl)methanamine dihydrochloride |

| CAS Number | 1269198-98-2 |

| Molecular Formula | C₁₄H₁₈Cl₂N₂ |

| Molecular Weight | 285.22 g/mol |

| Appearance | White to off-white crystalline solid (typically) |

| Salt Stoichiometry | 1:2 (Base:HCl) |

| Hygroscopicity | High (Desiccation required) |

Solubility & Stability Analysis

Solvent Compatibility Matrix

The dihydrochloride salt functionality drives the solubility profile. The ionic lattice breaks down readily in high-dielectric solvents (Water, DMSO) but remains stable in non-polar organic solvents.

| Solvent | Solubility Rating | Estimated Max Conc. | Comments |

| Water (Milli-Q) | High | > 50 mg/mL | Solution becomes acidic (pH ~2-3). |

| DMSO | High | > 100 mg/mL | Preferred for frozen stock solutions. |

| Ethanol | Moderate | ~ 10-25 mg/mL | Solubility decreases at low temperatures. |

| PBS (pH 7.4) | Good | ~ 10 mg/mL | Caution: High concentrations may precipitate the free base if pH shifts > 8.0. |

Mechanism of Solvation

When dissolved in water, the dihydrochloride salt dissociates, releasing two molar equivalents of protons (

Reaction:

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for long-term storage (-20°C).

-

Calculate Mass: To prepare 1 mL of 100 mM stock, weigh 28.52 mg of the solid.

-

Solvent Addition: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes.

-

Aliquot: Dispense into light-protective amber vials (50-100 µL aliquots) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (Stable for > 6 months).

Protocol B: Preparation of Working Solution (Aqueous Buffer)

Best for immediate use in biological assays.

-

Thaw Stock: Thaw the DMSO stock at room temperature.

-

Dilution: Dilute the stock 1:1000 into the assay buffer (e.g., PBS or HBSS) to achieve a 100 µM working concentration.

-

Note: The final DMSO concentration will be 0.1%, which is generally non-toxic to cells.

-

-

pH Check (Critical):

-

If preparing higher concentrations (> 1 mM) directly in water, the pH will be acidic.

-

Adjustment: Neutralize carefully with 1N NaOH to pH 7.2–7.4 before adding sensitive proteins or cells.

-

Precipitation Risk: Watch for cloudiness as pH approaches 9.0, where the free base (less soluble) may precipitate.

-

Visualizing the Solvation Workflow

The following diagram illustrates the decision logic for solubilizing the compound based on the intended application (In Vitro vs. Chemical Synthesis).

Caption: Workflow for solubilizing N-benzyl-1-(3-methyl-2-pyridinyl)methanamine 2HCl, highlighting pH management steps.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon water addition | Free base precipitation due to high pH (rare with 2HCl salt) or impurities. | Acidify slightly with 0.1N HCl to re-dissolve, then filter (0.22 µm). |

| Yellow discoloration | Oxidation of the amine or pyridine ring. | Discard solution. Ensure stocks are stored under nitrogen/argon. |

| Incomplete solubility in DMSO | Saturation or cold DMSO. | Warm DMSO to 37°C for 5 minutes; sonicate. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56930036, N-benzyl-1-(3-methylpyridin-2-yl)methanamine dihydrochloride. Retrieved from [Link]

Technical Whitepaper: Safety, Synthesis, and Handling of N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

[1]

Executive Summary & Compound Identity

N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a specialized bidentate ligand precursor and pharmaceutical intermediate belonging to the aminomethylpyridine class.[1] Often utilized in the synthesis of zinc(II) and copper(II) coordination complexes for bioinorganic modeling, this compound presents specific handling challenges due to its hygroscopic nature and potential for biological activity.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's synthesis, stability, and safety protocols.[1]

Chemical Identification

| Property | Specification |

| Chemical Name | N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride |

| Synonyms | N-Benzyl-N-[(3-methylpyridin-2-yl)methyl]amine 2HCl; 2-(Benzylaminomethyl)-3-picoline dihydrochloride |

| Molecular Formula | C₁₄H₁₆N₂[1][2] · 2HCl |

| Molecular Weight | 285.21 g/mol (Salt); 212.29 g/mol (Free Base) |

| CAS Number | Not Listed (Research Intermediate).[1] Closest Analog: 18081-89-5 (Des-methyl free base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Diethyl Ether |

Synthesis & Production Logic

Understanding the synthesis provides insight into potential impurities (e.g., unreacted benzylamine, borate salts) that influence safety profiles.[1] The preferred route is the Reductive Amination of 3-methyl-2-pyridinecarboxaldehyde with benzylamine, followed by acidification.[1]

Reaction Mechanism

The reaction proceeds via the formation of an imine intermediate (Schiff base), which is subsequently reduced by Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄).[1] The final step involves HCl gas or ethereal HCl to precipitate the dihydrochloride salt, stabilizing the amine against oxidation.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise reductive amination pathway for the synthesis of the target aminomethylpyridine scaffold.

Hazard Identification & Toxicology (SAR Analysis)

As a research chemical with limited specific toxicological data, the hazard profile is derived using Structure-Activity Relationship (SAR) analysis based on the 2-picolylamine and benzylamine substructures.[1]

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Skin Corrosion/Irritation | Cat 2 | H315 : Causes skin irritation.[1] | Acidity of dihydrochloride salt upon moisture contact; amine basicity (if free base).[1] |

| Serious Eye Damage | Cat 2A | H319 : Causes serious eye irritation.[1][3] | High solubility allows rapid penetration of ocular mucous membranes.[1] |

| STOT - Single Exp. | Cat 3 | H335 : May cause respiratory irritation.[1][3][4] | Inhalation of fine dusts triggers mucosal inflammation.[1] |

| Acute Toxicity (Oral) | Cat 4 | H302 : Harmful if swallowed.[1][4] | Pyridine moiety metabolism typically involves N-oxidation or methylation, stressing hepatic enzymes.[1] |

Toxicology Insights

-

Pyridine Moiety: Pyridine derivatives can act as CNS depressants and hepatic toxins at high doses.[1] The 3-methyl substitution (beta-picoline derivative) generally reduces volatility but retains the metabolic profile of picolines.[1]

-

Benzylamine Moiety: Known sensitizer.[1][4] While the secondary amine structure reduces sensitization potential compared to primary amines, prolonged contact should be avoided.[1]

-

HCl Salt: The dihydrochloride form is acidic.[1] In solution, it will lower pH significantly, contributing to tissue damage on contact.[1]

Handling, Storage & Stability Protocol

The "dihydrochloride" designation is the critical factor for storage.[1] While the salt prevents oxidation of the secondary amine (N-oxide formation), it introduces hygroscopicity .[1]

Storage Architecture[1]

-

Primary Containment: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if the seal is tight.[1]

-

Desiccation: Store in a desiccator or with silica gel packets.[1]

-

Temperature: 2-8°C (Refrigerator). Cold storage slows potential hydrolysis or disproportionation.[1]

Handling "Best Practices"

-

Weighing: Rapid weighing is essential.[1] The solid may become tacky (deliquescent) in high humidity (>60% RH).[1]

-

Solvent Choice: When preparing stock solutions, use anhydrous DMSO or Methanol.[1] Avoid water unless immediate use is intended, as aqueous solutions are prone to bacterial growth and slow hydrolysis over weeks.[1]

-

Incompatibility:

Emergency Response System

This section outlines a self-validating workflow for accidental exposure, prioritizing immediate decontamination followed by medical surveillance.[1][4]

Emergency Decision Tree

Figure 2: Immediate response protocols for different exposure routes.[1]

Fire Fighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Polymer foam.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).[1]

-

PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Ecological Information & Disposal

-

Ecotoxicity: Pyridine derivatives often exhibit moderate toxicity to aquatic organisms (Daphnia magna, Fish).[1] Do not allow product to reach ground water or sewage systems.[1]

-

Persistence: The pyridine ring is generally biodegradable but slow.[1] The benzyl group is readily biodegradable.[1]

-

Disposal:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 293794, N-Benzyl-1-(pyridin-3-yl)methanamine (Analog).[1] Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard synthesis protocol reference). [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][Link][1]

Disclaimer: This whitepaper is for informational purposes only and intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on analog data, the user must conduct their own risk assessment before handling this specific research chemical.

Sources

- 1. N-Nicotinylbenzylamine | C13H14N2 | CID 293794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. N-Benzyl-3-pyridinemethylamine, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Sourcing and Validation of N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

This in-depth technical guide focuses on the sourcing, quality qualification, and chemical handling of N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride (CAS: 1269198-98-2).

Designed for discovery chemists and procurement specialists, this document moves beyond a simple vendor list to establish a rigorous framework for validating this specific building block in pharmaceutical applications.

Chemical Identity & Significance

N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of neuroactive ligands and kinase inhibitors. Its structural core—a 2-substituted pyridine with a steric 3-methyl group—provides unique conformational constraints that differentiate it from non-methylated analogues.

Core Specifications

| Attribute | Specification |

| Chemical Name | N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride |

| CAS Number | 1269198-98-2 |

| Molecular Formula | C₁₄H₁₈Cl₂N₂ |

| Molecular Weight | 285.21 g/mol |

| Free Base MW | 212.29 g/mol |

| Structure | Pyridine ring (3-Me) linked at C2 to a secondary amine (N-benzyl).[1][2][3][4][5][6][7] |

| Salt Form | Dihydrochloride (2HCl); selected for enhanced water solubility and oxidative stability. |

Structural Criticality

The 3-methyl group is the defining feature of this molecule. In medicinal chemistry, this "magic methyl" effect often improves metabolic stability by blocking the 3-position from oxidation or by locking the conformation of the methanamine linker relative to the pyridine ring. Sourcing the wrong isomer (e.g., 4-methyl or 6-methyl analogues) will result in complete loss of biological activity.

Synthesis Pathways & Impurity Profile

To qualify a supplier, you must understand how they make the compound. The synthesis route dictates the impurity profile you will see on the Certificate of Analysis (CoA).

Dominant Synthesis Route: Reductive Amination

The most scalable and high-purity route involves the reductive amination of 3-methyl-2-pyridinecarboxaldehyde with benzylamine .

Figure 1: Preferred synthetic pathway via reductive amination. This route minimizes the formation of bis-alkylated byproducts common in direct alkylation.

Critical Impurities

When reviewing supplier data, specifically look for these impurities:

-

Bis-benzylated impurity: (N,N-Dibenzyl-...) Formed if the stoichiometry during reduction is uncontrolled.

-

Residual Aldehyde: 3-methyl-2-pyridinecarboxaldehyde is reactive and potential genotoxic.

-

Regioisomers: If the starting pyridine aldehyde was contaminated with 4-methyl or 6-methyl isomers, these will carry through to the final product. Require H-NMR confirmation of the methyl group position.

Sourcing Strategy & Supplier Landscape

This compound is classified as a Specialty Building Block , meaning it is not a commodity chemical. It is typically produced on-demand or stocked in small gram-scale quantities by catalog vendors.

Tiered Supplier Framework

Do not rely on a single source. Categorize suppliers based on your development stage:

| Tier | Supplier Type | Recommended Vendors (Verified Listings) | Use Case |

| Tier 1 | Global Catalog Aggregators | Sigma-Aldrich (Merck) , Fisher Scientific | Reference Standards: High cost, high trust. Use for validating analytical methods. |

| Tier 2 | Specialized Synthesis Houses | Enamine , WuXi AppTec , Combi-Blocks | Discovery Screening: Good balance of speed and purity (typically >95%). |

| Tier 3 | Custom Manufacturing (CMO) | Boc Sciences , Pharmablock | Scale-up (kg): Required when moving to GLP tox studies. |

Validated Sourcing Protocol

Since CAS 1269198-98-2 is rare, "In-Stock" labels are often inaccurate. Follow this protocol to avoid delays:

-

The "Freshness" Check: Ask the supplier for the date of manufacture on the current batch. Dihydrochloride salts are hygroscopic; a batch sitting for >2 years may be hydrolyzed or sticky.

-

The H-NMR Interrogation: Request the raw FID files (not just a PDF) of the NMR.

-

Check: Look for the singlet at ~2.3 ppm (3-methyl group).

-

Check: Verify the integration of the benzylic protons (singlet at ~4.2 ppm).

-

-

Salt Stoichiometry: Ensure the elemental analysis (Cl content) matches a dihydrochloride (2HCl). Some suppliers may ship a monohydrochloride or free base without clear labeling.

Analytical Verification & Quality Control

Trusting a supplier's CoA without internal verification is a critical failure point.

Recommended QC Method

-

HPLC Condition:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. (TFA is required to protonate the pyridine and improve peak shape).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzyl chromophore) and 210 nm.

-

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt attracts moisture. Weighing must be done quickly or in a glovebox.

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM/Ether.

Supplier Qualification Workflow

Use the following logic flow to approve a new vendor for this specific CAS.

Figure 2: Decision logic for qualifying a new source of N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine 2HCl.

References

-

ChemicalBook. (2025).[1] N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride Product Page. Retrieved from

-

Sigma-Aldrich. (2025). Building Block Search: Pyridine Methanamines. Retrieved from

-

PubChem. (2025).[1][6][7][8] Compound Summary: N-Benzyl-1-(pyridin-2-yl)methanamine derivatives. National Library of Medicine. Retrieved from [8]

-

Fisher Scientific. (2025). Thermo Scientific Chemicals: Pyridine Derivatives. Retrieved from

Sources

- 1. GSRS [gsrs-dev-public.ncats.io]

- 2. N-Benzyl-3-pyridinemethylamine, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 4. N-Benzyl-3-piperidinol - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 5. N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride | 1269198-98-2 [chemicalbook.com]

- 6. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-benzyl-3-[(4-methyl-3-pyridin-4-yl-1H-pyrazol-5-yl)methylamino]benzamide | C24H23N5O | CID 11502159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Nicotinylbenzylamine | C13H14N2 | CID 293794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond Price: Technical Valuation and Synthesis of N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

Executive Summary: The "3-Methyl-2-Picolyl" Scaffold

N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride (often referred to in medicinal chemistry as the N-benzyl derivative of 3-methyl-2-picolylamine) is a specialized pyridine building block. Unlike commodity chemicals, its market price is not dictated by bulk supply and demand but by synthetic complexity , precursor availability , and purification rigor .

This guide serves researchers and procurement specialists by deconstructing the "price" into its technical components: synthesis pathways, impurity profiling, and scalable manufacturing protocols. It provides the autonomy to decide between purchasing catalog quantities or commissioning custom synthesis based on project phase.

Chemical Identity & Key Properties

| Property | Specification |

| IUPAC Name | N-Benzyl-1-(3-methylpyridin-2-yl)methanamine dihydrochloride |

| Common Name | N-Benzyl-3-methyl-2-picolylamine 2HCl |

| Molecular Formula | C₁₄H₁₆N₂[1] · 2HCl |

| Molecular Weight | 212.29 (Free Base) / 285.21 (Dihydrochloride) |

| Core Scaffold | 3-Methyl-2-pyridylmethyl (3-Methyl-2-picolyl) |

| Key Application | Intermediate for GPCR ligands (H3 antagonists), antibacterial agents (Moenomycin analogs), and bidentate ligands for catalysis. |

Synthesis & Manufacturing Cost Analysis

The primary driver of the high unit price for this compound (

The Dominant Synthetic Route: Reductive Amination

The most reliable route for high-purity synthesis—and the one justifying the cost—is the reductive amination of 3-methyl-2-pyridinecarboxaldehyde with benzylamine.

Figure 1: The reductive amination pathway.[1][2] The cost is heavily weighted by the aldehyde precursor (red node).

Cost Structure Model

Researchers can estimate the "fair value" of this compound using the following cost breakdown. This model reveals why catalog prices drop precipitously at scale.

| Cost Component | Impact on Price | Technical Justification |

| Precursor (Aldehyde) | High (60%) | 3-methyl-2-pyridinecarboxaldehyde is difficult to isolate due to the reactivity of the methyl group at the 2-position (aldol condensation risks). |

| Reagents (STAB) | Low (5%) | Sodium triacetoxyborohydride (STAB) is cheap and effective for minimizing over-alkylation. |

| Purification (HPLC) | Medium (25%) | Removal of the bis-benzylated impurity (secondary reaction) requires careful chromatography or crystallization. |

| Salt Formation | Medium (10%) | Conversion to dihydrochloride is essential for shelf-stability (preventing oxidation of the benzylic amine). |

Experimental Protocol: Self-Validating Synthesis

For laboratories requiring >10g, in-house synthesis is often more cost-effective than catalog procurement.

Objective: Synthesis of N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride via Reductive Amination.

Materials

-

Precursor A: 3-Methyl-2-pyridinecarboxaldehyde (1.0 eq)

-

Precursor B: Benzylamine (1.05 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acid: 4M HCl in Dioxane

Step-by-Step Workflow

-

Imine Formation:

-

Dissolve 3-methyl-2-pyridinecarboxaldehyde in DCE under N₂ atmosphere.

-

Add Benzylamine dropwise. Observation: Solution may warm slightly (exothermic condensation).

-

Stir for 1 hour at Room Temperature (RT). Validation: Monitor by TLC (disappearance of aldehyde spot).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB portion-wise over 20 minutes. Caution: Gas evolution (H₂).

-

Warm to RT and stir overnight (12h).

-

-

Quench & Workup:

-

Quench with saturated NaHCO₃ (aq).

-

Extract with Dichloromethane (DCM) (3x).[3]

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude oil.

-

-

Salt Formation (Critical for Stability):

-

Dissolve the crude oil in minimal Ethanol.

-

Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

-

Precipitate forms immediately. Filter and wash with cold Diethyl Ether.

-

Result: White to off-white hygroscopic solid.

-

Quality Control & Specification Guide

When purchasing or synthesizing this compound, "Price" buys Purity . Low-cost suppliers often skip the rigorous removal of the bis-alkylated impurity.

Impurity Profile

-

Impurity A (Bis-alkylated): N,N-Dibenzyl-1-(3-methyl-2-pyridinyl)methanamine. Cause: Excess benzylamine or aggressive reducing conditions.

-

Impurity B (Reduction Artifact): (3-Methyl-2-pyridinyl)methanol. Cause: Reduction of unreacted aldehyde.

Specification Table for Procurement

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | ≥ 97.0% (Area %) | C18 Column, Acetonitrile/Water gradient |

| Identity (1H NMR) | Conforms to structure | DMSO-d6 solvent |

| Water Content | ≤ 1.0% | Karl Fischer (Hygroscopic salt) |

| Counter-ion | 2.0 ± 0.1 eq Chloride | Argentometric Titration |

Market Dynamics: Buy vs. Make

The decision to purchase or synthesize depends on the "Price of Time" versus the "Price of Goods."

Figure 2: Decision matrix for procurement based on scale and resource allocation.

Current Market Valuation (Estimated 2025):

-

1g (Catalog): $180 - $250 USD

-

5g (Catalog): $600 - $850 USD

-

100g (Custom Synthesis): $3,500 - $5,000 USD (Significant economy of scale).

References

-

Preparation of Piperazinyl and Diazapanyl Benzamides. US Patent 7,414,047. Describes the use of 3-methyl-2-picolyl groups in medicinal chemistry.

-

Reductive Amination Methodologies. Journal of Organic Chemistry. Standard protocols for aldehyde-amine condensations using STAB.

-

Synthesis of Moenomycin Analogs. World Intellectual Property Organization (WO2023146989A1). Citations of the 3-methyl-2-picolyl scaffold in antibiotic development.

-

PubChem Compound Summary: N-Benzyl-1-(pyridin-2-yl)methanamine. (Structural analog for property comparison).

Sources

- 1. EP3539965B1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride literature review

Technical Monograph: -Benzyl-1-(3-methylpyridin-2-yl)methanamine Dihydrochloride

High-Purity Scaffold for Kinase Inhibitor & GPCR Ligand Synthesis [1][2]

Part 1: Executive Summary

-Benzyl-1-(3-methylpyridin-2-yl)methanamine dihydrochlorideIKK2 (IUnlike simple benzylamines, the 3-methyl substitution on the pyridine ring induces a specific torsional twist, often improving the metabolic stability of the final drug candidate by hindering oxidative metabolism at the benzylic position. This monograph outlines the synthesis, quality control, and handling protocols required to utilize this compound in high-throughput drug discovery.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | |

| Common Synonyms | |

| CAS Number | 1269198-98-2 (dihydrochloride); 1185293-36-0 (free base) |

| Molecular Formula | |

| Molecular Weight | 285.21 g/mol (Salt); 212.29 g/mol (Free Base) |

| SMILES | CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl |

Physical Properties[1]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in water (

mg/mL), DMSO, and Methanol.[1] Insoluble in diethyl ether and hexanes. -

Hygroscopicity: The dihydrochloride salt is hygroscopic . It must be stored under desiccant or inert atmosphere (Argon/Nitrogen).[1]

-

Acidity: Aqueous solution is acidic (

).[1]

Part 3: Synthesis & Manufacturing Protocol

The most robust synthesis route utilizes reductive amination , avoiding the formation of tertiary amine byproducts common in direct alkylation.

Reaction Pathway (Graphviz)[1]

Figure 1: Reductive amination pathway for the synthesis of N-Benzyl-1-(3-methylpyridin-2-yl)methanamine dihydrochloride.

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

Reagents:

-

3-Methyl-2-pyridinecarboxaldehyde (1.0 eq)[1]

-

Sodium Borohydride (

) (1.5 eq)[1] -

Methanol (anhydrous)[1]

-

4M HCl in Dioxane

Procedure:

-

Imine Formation: In a 250 mL round-bottom flask, dissolve 3-methyl-2-pyridinecarboxaldehyde (5.0 g, 41.3 mmol) in anhydrous Methanol (50 mL).

-

Addition: Add Benzylamine (4.65 g, 43.4 mmol) dropwise over 10 minutes. Stir at Room Temperature (RT) for 2 hours. Check: Monitor by TLC (formation of imine, disappearance of aldehyde).[1]

-

Reduction: Cool the solution to

. Add -

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

-

Quench & Workup: Quench with water (10 mL). Concentrate methanol under vacuum. Dissolve residue in DCM (100 mL) and wash with saturated

. Dry organic layer over -

Salt Formation: Dissolve the crude oil in minimal Ethanol (20 mL). Cool to

. Add 4M HCl in Dioxane (25 mL) dropwise. -

Isolation: A white precipitate will form. Dilute with Diethyl Ether (50 mL) to complete precipitation. Filter, wash with ether, and dry under vacuum.[1]

Yield Expectation: 85–92% (approx. 10.5 g).[1]

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" for designing inhibitors that target the ATP-binding pockets of kinases.

Mechanism of Action (IKK2 Inhibition)

In the context of IKK2 inhibitors (e.g., for Rheumatoid Arthritis), this amine serves as the linker moiety connecting the hinge-binding motif (often a pyrrolo-pyridine) to the solvent-exposed region.[1]

Figure 2: Pharmacological logic for using the 3-methyl-2-picolyl scaffold in kinase inhibitor design.

Structural Advantages[1][2]

-

Conformational Lock: The methyl group at position 3 creates steric clash with the amine linker, forcing the benzyl group into a specific orientation that often matches the kinase "gatekeeper" region.

-

Basicity Modulation: The pyridine nitrogen (

) and the secondary amine (

Part 5: Quality Control & Safety

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Consistent with structure.[1][2] Peaks at | |

| Purity | HPLC (C18, ACN/Water) | |

| Chloride Content | Argentometric Titration | 24.0% – 25.5% (Theoretical: 24.8%) |

| Water Content | Karl Fischer |

Handling Precautions

-

Hygroscopic Hazard: The dihydrochloride salt absorbs atmospheric moisture rapidly, turning into a sticky gum. Weigh quickly in a low-humidity environment or glovebox.

-

Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1][4] Wear gloves and safety goggles.

-

Storage:

recommended for long-term storage; keep under Argon.[1]

Part 6: References

-

Bamborough, P., et al. (2010).[1] "Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors." US Patent Application 20100035917A1.

-

Context: Describes the use of the 3-methyl-2-pyridinyl amine scaffold in synthesizing kinase inhibitors for inflammatory diseases.

-

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 56963784, N-Benzyl-1-(3-methylpyridin-2-yl)methanamine."[1] PubChem. [1]

-

MolCore. "Product Data Sheet: N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride (CAS 1269198-98-2)."[1][2][7]

-

Context: Commercial availability and CAS verification.

-

-

Luo, Y., et al. (2025).[1][4][8] "Newer biologically active pyridines: A potential review." ResearchGate.

-

Context: Review of pyridine derivatives in medicinal chemistry.

-

Sources

- 1. PubChemLite - 3-pyridinylmethyl (1s,2r)-1-benzyl-3-[[(2-{[3-(dimethylamino)propyl]amino}-1,3-benzothiazol-6-yl)sulfonyl](isobutyl)amino]-2-hydroxypropylcarbamate (C33H44N6O5S2) [pubchemlite.lcsb.uni.lu]

- 2. 1956322-16-9|(3-Methylquinolin-2-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. N-benzyl-3-methylpicolinamide | C14H14N2O | CID 57625446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl-pyridin-2-ylmethyl-amine | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-amino-N-(2-pyridinylmethyl)benzamide (57786-49-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. byjus.com [byjus.com]

- 7. molcore.com [molcore.com]

- 8. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride, a compound of interest within the broader class of 2-aminopyridine derivatives. While specific research on this exact molecule is limited, this document synthesizes information from closely related analogues to present a detailed profile encompassing its chemical identity, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a proposed pharmacological mechanism of action. By examining the structure-activity relationships of similar compounds, this guide postulates its potential as a histamine H1 receptor antagonist. Detailed protocols for its synthesis and analytical characterization are provided to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a versatile pharmacophore present in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[1][2] A significant area of interest is their activity as modulators of various receptors and enzymes. The structural backbone of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine, which combines a 2-aminomethylpyridine core with a benzyl group, suggests a potential interaction with biogenic amine receptors. This guide will explore the available information to build a comprehensive understanding of this compound and its potential therapeutic applications.

Chemical Identity and Predicted Physicochemical Properties

-

IUPAC Name: n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride

-

CAS Number: 1269198-98-2[3]

-

Molecular Formula: C₁₄H₁₈Cl₂N₂

-

Molecular Weight: 285.22 g/mol

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (as a dihydrochloride salt) |

| Boiling Point | Not available (decomposes) |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) |

| pKa | Estimated pKa1 ~3-4 (pyridine nitrogen), pKa2 ~8-9 (aliphatic amine) |

Synthesis and Purification

The synthesis of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride can be approached through two primary synthetic strategies: reductive amination and direct N-alkylation.

Proposed Synthetic Pathways

A plausible synthetic route starts from 3-methyl-2-cyanopyridine, which is reduced to 1-(3-methyl-2-pyridinyl)methanamine. This primary amine can then be reacted with benzaldehyde via reductive amination to yield the target compound. An alternative approach involves the conversion of 3-methyl-2-pyridinemethanol to 2-(chloromethyl)-3-methylpyridine, which can then be used to alkylate benzylamine.

Caption: Proposed synthetic workflows for n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride.

Detailed Experimental Protocol: Reductive Amination

This protocol is based on general procedures for the reductive amination of pyridyl aldehydes with benzylamine.[1][6][7]

Step 1: Synthesis of 3-methyl-2-pyridinecarboxaldehyde

This intermediate can be prepared from 2,3-lutidine via oxidation.

Step 2: Reductive Amination

-

To a stirred solution of 3-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add benzylamine (1.1 eq).

-

Stir the mixture for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 3: Salt Formation

-

Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

-

Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride as a solid.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride and its intermediates would rely on a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data

The following are predicted spectral characteristics based on data from analogous compounds.[8][9][10][11][12]

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Pyridine ring protons (multiplets, ~7.5-8.5 ppm).- Methylene protons of the benzyl group (singlet or doublet, ~3.8-4.0 ppm).- Methylene protons adjacent to the pyridine ring (singlet or doublet, ~3.9-4.1 ppm).- Methyl group on the pyridine ring (singlet, ~2.3-2.5 ppm).- Amine proton (broad singlet, may be exchanged with D₂O). |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-140 ppm).- Pyridine ring carbons (~120-160 ppm).- Methylene carbon of the benzyl group (~50-55 ppm).- Methylene carbon adjacent to the pyridine ring (~52-57 ppm).- Methyl carbon on the pyridine ring (~18-22 ppm). |

| FT-IR (cm⁻¹) | - N-H stretch (broad, ~2400-3000 cm⁻¹, characteristic of amine salt).- C-H aromatic stretch (~3000-3100 cm⁻¹).- C-H aliphatic stretch (~2800-3000 cm⁻¹).- C=C and C=N aromatic ring stretches (~1450-1600 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) for the free base.- Common fragments corresponding to the loss of a benzyl radical ([M-91]⁺) and the tropylium ion (m/z 91). |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for the analysis of related pyridine derivatives.[7][13]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, the free base of the compound should be analyzed.[14][15]

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Caption: A typical analytical workflow for the characterization of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine.

Proposed Pharmacological Profile and Mechanism of Action

Based on its structural similarity to known antihistamines, n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine is hypothesized to act as a histamine H1 receptor antagonist.

Rationale for Histamine H1 Receptor Antagonism

Many first-generation antihistamines share a common structural motif: two aromatic rings linked to a tertiary or secondary amine via a short spacer. The target compound fits this general structure, with a phenyl ring and a 3-methyl-2-pyridinylmethyl group attached to a secondary amine. This structural arrangement suggests a competitive binding to the H1 receptor, thereby blocking the action of histamine.

Proposed Signaling Pathway

Histamine H1 receptor activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. As a proposed antagonist, n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine would competitively inhibit histamine binding to the H1 receptor, thus attenuating this signaling cascade.

Caption: Proposed mechanism of action via histamine H1 receptor antagonism.

Structure-Activity Relationships (SAR)

The potential activity of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine as a histamine H1 antagonist can be further understood by examining the SAR of related compounds.[16][17][18][19][20]

-

Aromatic Rings: The presence of two aromatic rings is crucial for high-affinity binding to the H1 receptor. The benzyl group and the pyridine ring in the target molecule fulfill this requirement.

-

Spacer: The methylene group connecting the pyridine ring to the amine serves as a spacer. The length and flexibility of this spacer can influence binding affinity.

-

Amine Group: A basic amine that can be protonated at physiological pH is essential for interaction with a key aspartate residue in the H1 receptor binding pocket.

-

Substitution: The methyl group at the 3-position of the pyridine ring may influence the compound's conformation and interaction with the receptor, potentially enhancing selectivity or potency.

Toxicology and Safety Considerations

While no specific toxicological data exists for n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride, information on related aminopyridines suggests that this class of compounds can be toxic and should be handled with care. 2-Aminopyridine is known to be a skin and eye irritant and is toxic by all routes of exposure.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride represents an intriguing yet understudied molecule within the pharmacologically significant class of 2-aminopyridine derivatives. Based on structural analogy and the known activities of related compounds, it is a promising candidate for investigation as a histamine H1 receptor antagonist. This technical guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. The detailed protocols and predicted data herein are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the hypotheses presented in this guide.

References

- Albright, J. D., et al. (1970s). Synthesis of 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [This is a general reference to the synthesis era of related compounds and may not have a direct online link.]

-

Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

- Hadi, A., Rudbari, H. A., Ramazani, A., & Azadbakht, R. (2011). Nontemplate Synthesis of Two Novel 23-Membered N3O4-Donor Macrocycles.

- Hough, L. B., & Barker, L. A. (1981). Histamine H2-receptor antagonism by propantheline and derivatives. Journal of Pharmacology and Experimental Therapeutics, 219(2), 453-458.

- Hughes, A. D., & Sever, P. S. (1987). Histamine H1-receptor antagonist activity assessed in conscious dogs. British journal of pharmacology, 90(3), 539–544.

- Huckabee, B. K., et al. (2000). A Practical Synthesis of N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595.

- Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2011(1), 241-262.

-

Md, S., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Chemistry, 18(1), 28. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21583, N-benzyl-N-methyl-1-phenylmethanamine. Retrieved from [Link]

- Nauta, W. T., & Rekker, R. F. (1978). Structure-Activity Relationships of H1-Receptor Antagonists. In Histamine Receptors (pp. 53-73). Springer, Berlin, Heidelberg.

-

NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]

- U.S. Patent No. 6,476,268 B1. (2002).

-

Sadek, B., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14186-14205. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Retrieved from [Link]

- Simon, W. A., & Bohn, H. (1981). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of medicinal chemistry, 24(3), 269–275.

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). H2 receptor antagonist. Retrieved from [Link]

- Zask, A., et al. (2011). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 54(14), 5197–5213.

- Zhang, Y., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1752-1756.

- Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 551-553.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P

- EP3539965B1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)

-

ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Alkylation of benzylamine hydrochloride with butylbromide. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

-

Supplementary Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Retrieved from [Link]

- van der Mey, D., et al. (2004). Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. Journal of medicinal chemistry, 47(24), 5963–5974.

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

-

YouTube. (2024, February 13). Med in a Minute - Histamine 2 Receptor Antagonists: Pharmacology SHORT | @LevelUpRN. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][8][21]thiazin- (3H)-one and glycine) and their complexes. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. epa.gov [epa.gov]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. N-Benzyl-3-pyridinemethylamine, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. eprints.usm.my [eprints.usm.my]

- 13. ptfarm.pl [ptfarm.pl]

- 14. researchgate.net [researchgate.net]

- 15. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. Histamine H1-receptor antagonist activity assessed in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Advanced Technical Guide: N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

Strategic Scaffold Analysis & Applications[1][2][3][4]

Executive Summary

N-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride (CAS: 1269198-98-2) is a specialized secondary amine scaffold characterized by a 2-picolylamine core with a critical steric modulator—a methyl group at the pyridyl 3-position.[1][2][3][4] Unlike generic benzylamines, this molecule serves as a privileged pharmacophore in medicinal chemistry and a sterically-constrained ligand in bioinorganic catalysis.[5]

This guide addresses the technical utility of this compound, moving beyond basic catalog data to explore its role in synthesizing fused heterocycles (specifically imidazo[1,5-a]pyridines), modeling metalloenzyme active sites, and developing selective neuroactive agents.[1][5]

Molecular Architecture & Physicochemical Profile[3]

The utility of this compound stems from the "ortho-effect" introduced by the 3-methyl group on the pyridine ring.[1][5]

| Property | Specification | Technical Implication |

| Molecular Formula | C₁₄H₁₈Cl₂N₂ | Dihydrochloride salt ensures water solubility for biological assays.[1][5][2] |

| Molecular Weight | 285.21 g/mol | Fragment-like size (<300 Da) ideal for Fragment-Based Drug Discovery (FBDD).[1][5] |

| pKa (Pyridine N) | ~5.8 (est.)[1][5] | The 3-methyl group slightly increases basicity via inductive (+I) effect compared to unsubstituted pyridine.[1][5] |

| Steric Profile | High (3-position) | The 3-Me group creates steric hindrance near the chelating nitrogen, preventing planar rotation and enforcing specific coordination geometries.[1][5][2] |

Structural Logic: The "3-Methyl" Switch

In standard 2-picolylamines, the pyridine nitrogen is accessible.[1][5][2] In this derivative, the 3-methyl group acts as a conformational lock .[1][5]

-

In Catalysis: It prevents the formation of thermodynamically stable but catalytically inactive "bis-ligand" complexes (saturation of the metal center).[1][5][2]

-

In Drug Design: It introduces atropisomerism-like constraints when fused into multicyclic systems, improving receptor selectivity.[1][5]

Primary Application: Synthesis of Fused Heterocycles

The most high-value application of this amine is as a precursor for Imidazo[1,5-a]pyridines via oxidative cyclization.[1][5][2] These fused systems are bioisosteres of indole and are heavily researched for anti-inflammatory and anticancer activity.[1][5]

Mechanism: Oxidative Cyclization

The secondary amine allows for a direct reaction with aldehydes followed by oxidation, bypassing the need for unstable imine intermediates.[5][2]

Figure 1: Synthetic workflow for converting the scaffold into bioactive imidazo[1,5-a]pyridine cores. The 3-methyl group prevents side-reactions at the adjacent carbon.[1]

Experimental Protocol: Oxidative Cyclization (Self-Validating)

Objective: Synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine.

-

Salt Break (Critical Step):

-

Condensation:

-

Oxidation:

-

Purification:

Bioinorganic Chemistry: Steric Control in Metalloproteins

Researchers use this scaffold to model Non-Heme Iron/Copper Enzymes .[1][5][2] The 3-methyl group is a tool to destabilize the metal-nitrogen bond slightly, increasing the Lewis acidity of the metal center and enhancing catalytic reactivity (e.g., in oxidation reactions).[1][5]

Comparative Ligand Field Analysis

-

Unsubstituted Ligand (BPA): Forms stable, octahedral complexes.[1][5][2] Often catalytically "dead."[1][5]

-

3-Methyl Substituted (This Scaffold): The steric clash prevents perfect octahedral geometry.[1][5] It forces a distorted trigonal bipyramidal geometry, leaving an open coordination site for substrate binding (e.g., O₂ or H₂O₂).[1][5]

Figure 2: Ligand design logic. The 3-methyl group acts as a "steric wedge," preventing the metal center from becoming fully saturated by ligands, thus preserving catalytic activity.[1][5]

Neuroscience Applications: Histaminergic & Cholinergic Modulation

Structurally, the molecule resembles a stripped-down Tripelennamine (a histamine H1 antagonist) and shows homology to Betahistine .[1][5][2]

Target Potential:

-

Histamine H1/H3 Receptors: The benzyl-amine-pyridine motif is a classic H1 pharmacophore.[1][5][2] The 3-methyl group adds lipophilicity, potentially improving Blood-Brain Barrier (BBB) penetration.[1][5]

-

Sigma Receptors: N-benzyl amines are privileged scaffolds for Sigma-1 receptor binding, relevant in neuroprotection and cognitive enhancement.[1][5][2]

Screening Protocol Recommendation:

-

Assay: Radioligand binding assay using [3H]-Pyrilamine (H1) or [3H]-(+)-Pentazocine (Sigma-1).[1][5][2]

-

Control: Use Pyridine-2-methanamine (unsubstituted) to quantify the affinity shift caused by the 3-methyl group.[1][5][2]

References

-

Chemical Identity & Properties

-

Synthetic Application (Imidazo[1,5-a]pyridines)

-

Ligand Design (Steric Effects in Picolylamines)

-

Neuropharmacology Scaffold (H1 Antagonists)

Sources

- 1. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-(3-pyridin-3-ylbenzyl)amine | C13H14N2 | CID 7060576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride | 1269198-98-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Nicotinylbenzylamine | C13H14N2 | CID 293794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride chemical reactivity

An In-Depth Technical Guide to the Chemical Reactivity of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview